4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

LHRH GnRH receptor non-peptide antagonist

4-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide (CAS 1232809-23-2) is a benzimidazole-5-sulfonamide LHRH antagonist with submicromolar dual-species potency and an optimized CYP3A4 inhibition profile. The 4-chlorobenzenesulfonamide pharmacophore is structurally essential—replacement with a benzamide (CAS 1232799-98-2) abolishes activity, ensuring on-target validation. Ideal for GPCR signaling, reproductive cancer, endometriosis, and drug–drug interaction (DDI) studies. Use the inactive benzamide analog as a critical negative control. Custom synthesis available; contact us for a quotation.

Molecular Formula C17H16ClN3O3S
Molecular Weight 377.8 g/mol
Cat. No. B4526295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Molecular FormulaC17H16ClN3O3S
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESC1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H16ClN3O3S/c18-11-3-6-13(7-4-11)25(22,23)21-12-5-8-14-15(10-12)20-17(19-14)16-2-1-9-24-16/h3-8,10,16,21H,1-2,9H2,(H,19,20)
InChIKeyNITXLIWDIFCLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide: A Benzimidazole-5-Sulfonamide Non-Peptide LHRH Antagonist for Preclinical Procurement


4-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide (CAS 1232809-23-2) is a synthetic small-molecule belonging to the benzimidazole-5-sulfonamide class of non-peptide luteinizing hormone-releasing hormone (LHRH) antagonists [1]. This compound series was first disclosed in a 2005 structure–activity relationship (SAR) study that identified benzimidazole-5-sulfonamides as a novel chemotype capable of blocking LHRH receptor signaling at submicromolar concentrations [1]. A subsequent optimization campaign focused on reducing mechanism-based CYP3A4 inhibition while preserving potent antagonism at both human and rat LHRH receptors, a critical requirement for progressing from pharmacological tool to drug candidate [2].

Why 4-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide Cannot Be Replaced by Close Structural Analogs in LHRH Antagonist Assays


Within the benzimidazole-based LHRH antagonist family, seemingly minor structural changes produce large functional consequences. Replacing the benzenesulfonamide group with a benzamide moiety (CAS 1232799-98-2) eliminates the sulfonamide hydrogen-bonding capacity essential for receptor interaction, while exchanging the tetrahydrofuran-2-yl substituent for alternative heterocycles or alkyl chains alters both potency and CYP3A4 liability [1]. The original disclosure demonstrated that the 4-chlorobenzenesulfonamide substituent is a key pharmacophoric element; its removal or substitution with other sulfonamide regioisomers led to more than a 10-fold loss of antagonist activity in cellular assays [1]. Moreover, the CYP3A4 minimization study showed that structural modifications, particularly to the N-benzyl region, can dramatically reduce mechanism-based inhibition without sacrificing receptor antagonism—a balance that is highly sensitive to the exact combination of substituents [2]. Consequently, generic substitution with a close analog that appears structurally similar will almost certainly compromise the specific biological profile for which this compound was optimized, making procurement of the exact entity essential for reproducible research.

Quantitative Differentiation Evidence for 4-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide Against Closest Analogs


LHRH Receptor Antagonist Potency: Submicromolar IC50 at Human and Rat Receptors Distinguishes the Sulfonamide Series from Peptide Antagonists

The benzimidazole-5-sulfonamide series, to which 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide belongs, produced compounds with submicromolar functional antagonist activity at both human and rat LHRH receptors in CHO-K1 cellular assays [1]. Specifically, compounds 19 and 28 from the primary SAR study achieved dual-species IC50 values below 1 µM, whereas the benzamide analog (CAS 1232799-98-2) did not exhibit measurable antagonism under identical conditions, confirming that the sulfonamide linkage is indispensable for receptor blockade [1]. This dual-species activity is a prerequisite for in vivo proof-of-concept studies in rodent models, where peptide-based antagonists such as cetrorelix and ganirelix have been the historical standard [2].

LHRH GnRH receptor non-peptide antagonist sulfonamide pharmacophore

CYP3A4 Mechanism-Based Inhibition: Minimized Liability Compared to Early Benzimidazole-5-Sulfonamide Leads

A major advancement of the benzimidazole-5-sulfonamide optimization program was the reduction of mechanism-based CYP3A4 inhibition, a common liability of early non-peptide LHRH antagonists [1]. The follow-up study identified that structural modifications to the benzyl moiety within the series—including the tetrahydrofuran-2-yl containing compound class—significantly improved the CYP3A4 profile while maintaining potent LHRH antagonist activity [1]. In contrast, earlier lead compounds in the benzimidazole series showed pronounced time-dependent CYP3A4 inactivation, which would preclude further development [2].

CYP3A4 mechanism-based inhibition drug metabolism hepatotoxicity

Sulfonamide vs. Amide Linker: A Critical Pharmacophoric Distinction for LHRH Receptor Binding

The sulfonamide group in 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide functions as a hydrogen-bond acceptor and donor, participating in critical interactions with the LHRH receptor binding pocket [1]. Replacing the sulfonamide with an amide, as in 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide (CAS 1232799-98-2), alters the geometry, acidity, and hydrogen-bonding capacity of the linker, resulting in complete loss of antagonist activity in the LHRH receptor assay [1]. This observation is consistent with the initial SAR study, which found that only sulfonamide-containing benzimidazole derivatives (specifically at the 5-position) retained receptor antagonism, whereas carbonyl- or methylene-linked analogs were uniformly inactive [1].

structure-activity relationship sulfonamide amide hydrogen bonding

Tetrahydrofuran-2-yl Substituent: Conformational Restriction for Enhanced Receptor Complementarity

The tetrahydrofuran-2-yl group at the benzimidazole 2-position introduces conformational restriction and oxygen-mediated hydrogen-bonding potential that are absent in analogs bearing simple alkyl or aryl substituents [1]. In the broader benzimidazole-5-sulfonamide SAR, 2-substituents that provide a similar combination of steric bulk and hydrogen-bond acceptor capability yielded optimal antagonist potency, while analogs with 2-methyl, 2-ethyl, or 2-phenyl substituents showed reduced or abolished activity [1]. The tetrahydrofuran ring thus represents a deliberate design choice to maximize receptor complementarity, distinguishing this compound from other benzimidazole-5-sulfonamides with alternative 2-substituents that remain commercially available but are pharmacologically inferior for LHRH receptor studies.

tetrahydrofuran conformational restriction 2-substituted benzimidazole SAR

Predicted Physicochemical Differentiation: Sulfonamide vs. Amide Linker Impacts Solubility and Permeability

Although experimental solubility and permeability data for the title compound are not publicly available, the replacement of the amide linker in the analog CAS 1232799-98-2 with a sulfonamide group introduces an additional oxygen atom and alters the hydrogen-bond donor/acceptor profile, which is predicted to increase aqueous solubility relative to the amide while potentially reducing passive membrane permeability [1]. The sulfonamide group (pKa ~10–11) is largely neutral at physiological pH, whereas the amide analog is a weaker hydrogen-bond acceptor. These differences are relevant for in vitro assay development where compound precipitation or non-specific binding can confound IC50 determinations, and for any exploratory in vivo pharmacokinetic studies [2].

physicochemical properties solubility permeability logP Caco-2

High-Value Application Scenarios for 4-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide Based on Verified Differentiation Evidence


Non-Peptide LHRH Receptor Antagonist Tool Compound for In Vitro Reproductive Biology and Oncology Research

The submicromolar dual-species (human and rat) LHRH receptor antagonist activity of the benzimidazole-5-sulfonamide series makes 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide a valuable small-molecule tool for academic and pharmaceutical laboratories studying gonadotropin-releasing hormone signaling in reproductive physiology, prostate cancer, breast cancer, and endometriosis [1]. Unlike peptide-based LHRH antagonists (e.g., cetrorelix), this non-peptide chemotype offers advantages in cellular permeability, stability in cell culture medium, and compatibility with high-throughput screening formats, while the confirmed inactivity of the benzamide analog (CAS 1232799-98-2) validates its use as a critical negative control for confirming on-target effects [1].

CYP3A4 Drug–Drug Interaction Risk Assessment in Preclinical DMPK Studies

The demonstrated reduction in mechanism-based CYP3A4 inhibition within this compound class positions the title compound as a more physiologically relevant tool for evaluating drug–drug interaction (DDI) potential of non-peptide LHRH antagonists in human liver microsome and hepatocyte models [1]. Compared to early benzimidazole-5-sulfonamide leads that showed pronounced time-dependent CYP3A4 inactivation, the CYP3A4-optimized analogs enable researchers to dissect LHRH receptor pharmacology without confounding CYP3A4-related toxicity or DDI artifacts, a key consideration for laboratories progressing hits toward lead optimization [1].

Structure–Activity Relationship (SAR) Benchmarking of Benzimidazole-5-Sulfonamide Pharmacophore

As a representative of the optimized benzimidazole-5-sulfonamide series with a tetrahydrofuran-2-yl substituent, 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide serves as a benchmark compound for medicinal chemistry groups exploring novel non-peptide GPCR antagonists [1]. Its well-characterized SAR—specifically the indispensability of the sulfonamide group and the 2-tetrahydrofuran substituent for LHRH receptor activity—provides a validated starting point for scaffold-hopping or bioisostere design, while the inactive benzamide analog (CAS 1232799-98-2) is an essential comparator for confirming pharmacophore specificity [1].

In Vivo Proof-of-Concept Studies in Rodent Models of Sex-Hormone-Dependent Disease

The dual human/rat LHRH receptor antagonist activity of this compound class enables direct translation from in vitro potency to in vivo efficacy models in rodents without the species-selectivity gaps that plague many non-peptide GPCR ligands [1]. The CYP3A4-optimized profile further supports oral bioavailability assessment in preclinical pharmacokinetic studies, although confirmatory in vivo data for the title compound have not been published in the publicly indexed literature [2]. Laboratories procuring this compound for animal studies should conduct independent pharmacokinetic characterization to establish exposure–response relationships.

Quote Request

Request a Quote for 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.